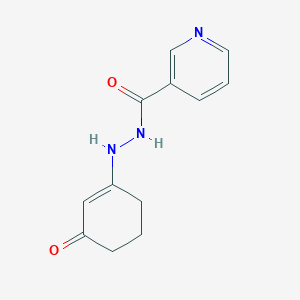
N'-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential bioactive properties and its role as a precursor in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
The synthesis of N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with 3-oxocyclohexen-1-yl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound’s bioactive properties make it a candidate for studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its potential bioactivity, the compound is investigated for its therapeutic applications, including its role in drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific bioactivity being studied, such as its antimicrobial or anticancer properties.
Comparaison Avec Des Composés Similaires
N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide can be compared with other similar compounds, such as cyanoacetohydrazides and other pyridine derivatives. These compounds share similar structural features and chemical properties but may differ in their specific bioactivities and applications. The uniqueness of N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide lies in its specific combination of the pyridine and cyclohexenone moieties, which may confer distinct bioactive properties.
References
- Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors
- Facile synthesis and antiproliferative activity of new 3-cyanopyridines
- Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds
Propriétés
IUPAC Name |
N'-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-5-1-4-10(7-11)14-15-12(17)9-3-2-6-13-8-9/h2-3,6-8,14H,1,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFZGTZCNYSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B5743090.png)
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5743097.png)

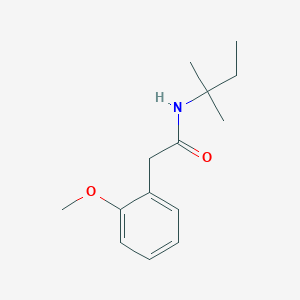

![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5743117.png)

![4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide](/img/structure/B5743132.png)
![2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE](/img/structure/B5743137.png)
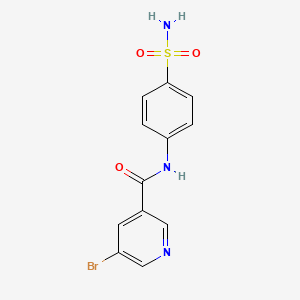
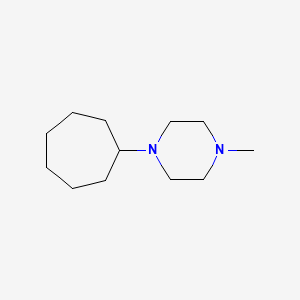
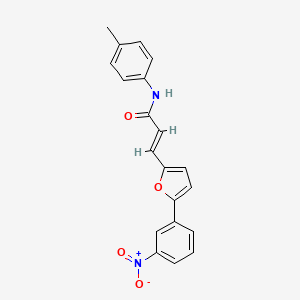
![(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5743172.png)

